[2-(2-iodophenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(2-iodophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16INO5 and its molecular weight is 381.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.00732 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Facile Synthesis and Reaction Mechanisms
- Synthesis Techniques : Research has shown methods for synthesizing related compounds through copper(I)-catalyzed tandem transformations, employing specific catalyst systems for C-S coupling and C-H functionalization. These processes highlight the versatility and potential for creating complex molecules from simpler precursors, which could be relevant for the synthesis or modification of “[2-(2-iodophenoxy)ethyl]dimethylamine oxalate” (Runsheng Xu et al., 2010).
Environmental and Photocatalytic Applications
- Oxidation Processes : Studies have explored the complete oxidation of organic compounds in water using photoassisted Fenton reactions, which involve the generation of reactive oxygen species under UV light. This process leads to the mineralization of contaminants to less harmful products, such as CO2 and inorganic acids, demonstrating the potential for environmental remediation applications (J. Pignatello & Yunfu. Sun, 1995).
Catalysis and Material Science
- Catalytic Applications : Research on the catalytic hydroxylation of (hetero)aryl halides under mild conditions has been conducted, using copper catalysts and specific ligands to achieve high yields of hydroxylated products. This indicates the potential for catalytic applications in organic synthesis and industrial processes, possibly relevant to modifications of compounds like “this compound” (Shanghua Xia et al., 2016).
Polymer and Membrane Technology
- Polymer Synthesis : Studies on the synthesis of polymers with specific functionalities, such as sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups, offer insights into creating materials with tailored properties. These materials have applications in membrane technology and ion exchange systems, suggesting potential areas of research for related compounds (Qiang Zhang et al., 2010).
Properties
IUPAC Name |
2-(2-iodophenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO.C2H2O4/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKIEIDPAYYRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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